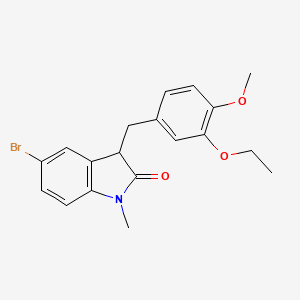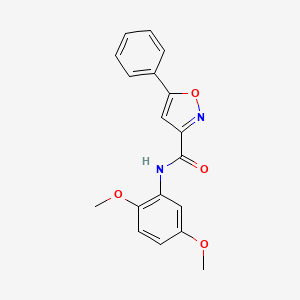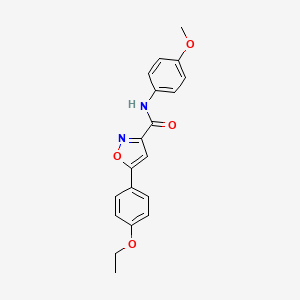![molecular formula C10H16N2OS B11369415 3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide](/img/structure/B11369415.png)
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the butanamide group. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate amines under specific conditions to form the desired compound . Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, which may differ from other thiazole derivatives due to variations in the substituents attached to the thiazole ring .
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide |
InChI |
InChI=1S/C10H16N2OS/c1-7(2)4-10(13)11-5-9-6-14-8(3)12-9/h6-7H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
MVPSJUMKDMEDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11369344.png)
![5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11369348.png)
![5,7-Diethyl-2-(2-hydroxy-3-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11369355.png)
![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B11369356.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11369362.png)

![N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11369382.png)
![N-(2,4-Dimethyl-3-pentanyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11369398.png)
![9-(2-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B11369406.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11369408.png)


![2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11369414.png)
